An In-depth Technical Guide to 4,7-Dimethoxy-1H-indole-2-carboxylic acid
An In-depth Technical Guide to 4,7-Dimethoxy-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,7-Dimethoxy-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities. The information is presented to support researchers and scientists in their endeavors to utilize this molecule for the development of novel therapeutic agents.
Chemical and Physical Properties
4,7-Dimethoxy-1H-indole-2-carboxylic acid, with the CAS Number 31271-83-7 , is a substituted indole derivative.[1] The presence of two methoxy groups on the benzene ring of the indole scaffold significantly influences its electronic properties and potential biological activity. It is often utilized as a building block in the synthesis of more complex molecules, particularly in the development of protein degraders.[2]
Table 1: General Properties of 4,7-Dimethoxy-1H-indole-2-carboxylic acid
| Property | Value | Reference |
| CAS Number | 31271-83-7 | [1] |
| Molecular Formula | C₁₁H₁₁NO₄ | [1] |
| Molecular Weight | 221.21 g/mol | [1] |
| Appearance | Solid (form may vary) | |
| Purity | Typically ≥97% | [2] |
| Storage | Room temperature | [2] |
Table 2: Physicochemical Properties of 4,7-Dimethoxy-1H-indole-2-carboxylic acid and Related Compounds
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 4,7-Dimethoxy-1H-indole-2-carboxylic acid | Data not available | Data not available | Higher polarity suggests potential for divergent solubility profiles compared to less substituted indoles.[3] |
| 4-Methoxy-1H-indole-2-carboxylic acid | 234-235 | 447.6 at 760 mmHg | Data not available |
| Methyl 4-amino-5,7-dimethoxy-1H-indole-2-carboxylate | 141-144 | Data not available | Data not available |
| 4-Formyl-5,7-dimethoxy-1H-indole-2-carboxylic acid | >275 | Data not available | Data not available |
Experimental Protocols
Synthesis
Reaction Scheme:
A plausible synthetic pathway.
Step 1: Nitration of 2,5-Dimethoxytoluene
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In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2,5-dimethoxytoluene to a mixture of concentrated nitric acid and sulfuric acid.
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Maintain the temperature below 10°C during the addition.
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After the addition is complete, stir the mixture for a specified time, allowing it to slowly warm to room temperature.
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Pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,5-dimethoxy-6-nitrotoluene.
Step 2: Condensation with Diethyl Oxalate
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Prepare a solution of sodium ethoxide in absolute ethanol.
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To this solution, add a mixture of 2,5-dimethoxy-6-nitrotoluene and diethyl oxalate dropwise at room temperature.
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Stir the reaction mixture at room temperature for several hours.
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Acidify the mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent.
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Wash, dry, and concentrate the organic layer to yield ethyl (2,5-dimethoxy-6-nitrophenyl)pyruvate.
Step 3: Reductive Cyclization
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Dissolve the ethyl (2,5-dimethoxy-6-nitrophenyl)pyruvate in a suitable solvent such as ethanol or acetic acid.
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Add a reducing agent, such as iron powder in acetic acid or catalytic hydrogenation with palladium on carbon (Pd/C).
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Heat the mixture under reflux or pressurize with hydrogen gas, respectively, until the reaction is complete (monitored by TLC).
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Filter the reaction mixture to remove the catalyst.
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Concentrate the filtrate, and the resulting crude product can be purified by recrystallization or column chromatography to yield 4,7-Dimethoxy-1H-indole-2-carboxylic acid.
Purification
The crude 4,7-Dimethoxy-1H-indole-2-carboxylic acid can be purified by the following methods:
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Recrystallization: Dissolve the crude product in a hot solvent (e.g., ethanol, methanol, or a mixture of solvents) and allow it to cool slowly to form crystals.
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Column Chromatography: Utilize a silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired compound from impurities.
Analytical Characterization
The structure and purity of the synthesized 4,7-Dimethoxy-1H-indole-2-carboxylic acid can be confirmed using the following analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include singlets for the two methoxy groups, aromatic protons on the indole ring, and a broad singlet for the carboxylic acid proton.
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¹³C NMR: Will show characteristic peaks for the aromatic carbons, the two methoxy carbons, and the carboxylic acid carbonyl carbon.
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Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (221.21 g/mol ) should be observed.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the N-H stretch of the indole ring are expected.
Biological Activity and Potential Applications
The indole-2-carboxylic acid scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives have shown a wide range of therapeutic potential, including acting as inhibitors of HIV-1 integrase, and exhibiting anticancer, antibacterial, and anti-inflammatory properties.[4][5]
HIV-1 Integrase Inhibition
Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. The indole nucleus and the C2-carboxylic acid moiety can chelate with the two magnesium ions in the active site of the integrase, preventing the integration of viral DNA into the host genome.
Mechanism of HIV-1 integrase inhibition.
Potential as a Building Block for Targeted Protein Degraders
The classification of 4,7-Dimethoxy-1H-indole-2-carboxylic acid as a "Protein Degrader Building Block" suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The indole scaffold can serve as a core structure for linking a target protein-binding ligand to an E3 ligase-binding ligand.
PROTAC synthesis and mechanism of action.
Conclusion
4,7-Dimethoxy-1H-indole-2-carboxylic acid represents a valuable chemical entity for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Its substituted indole core provides a versatile platform for the design and synthesis of novel bioactive molecules. While specific biological data for this particular compound is limited, the known activities of related indole-2-carboxylic acid derivatives suggest promising avenues for future research, particularly in the development of antiviral agents and targeted protein degraders. This guide provides a foundational understanding to facilitate further investigation and application of this compound.
References
- 1. scbt.com [scbt.com]
- 2. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 3. 5-Methoxy-7-methyl-1H-indole-2-carboxylic Acid|CAS 383132-41-0 [benchchem.com]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]
